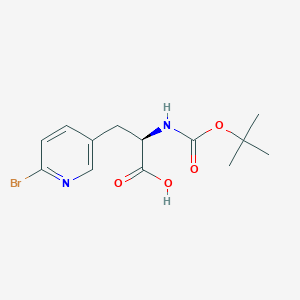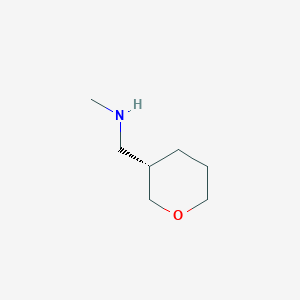
3-Trifluoromethoxy-1-tert-butoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethoxy-1-tert-butoxybenzene is an organic compound characterized by the presence of trifluoromethoxy and tert-butoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethoxy-1-tert-butoxybenzene typically involves the introduction of trifluoromethoxy and tert-butoxy groups onto a benzene ring. One common method is the reaction of 3-hydroxy-1-tert-butoxybenzene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Trifluoromethoxy-1-tert-butoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy or tert-butoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with new functional groups replacing the trifluoromethoxy or tert-butoxy groups.
Aplicaciones Científicas De Investigación
3-Trifluoromethoxy-1-tert-butoxybenzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers use the compound to study the effects of trifluoromethoxy and tert-butoxy groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and other biochemical processes.
Medicine: The compound’s derivatives may have potential therapeutic applications. Researchers are exploring its use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Trifluoromethoxy-1-tert-butoxybenzene involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy and tert-butoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethoxy-1-methoxybenzene: Similar structure but with a methoxy group instead of a tert-butoxy group.
3-Trifluoromethoxy-1-ethoxybenzene: Similar structure but with an ethoxy group instead of a tert-butoxy group.
3-Trifluoromethoxy-1-propoxybenzene: Similar structure but with a propoxy group instead of a tert-butoxy group.
Uniqueness
3-Trifluoromethoxy-1-tert-butoxybenzene is unique due to the presence of both trifluoromethoxy and tert-butoxy groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and stability, making the compound valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13F3O2 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)15-8-5-4-6-9(7-8)16-11(12,13)14/h4-7H,1-3H3 |
Clave InChI |
FANQIZHFPQJKNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CC=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


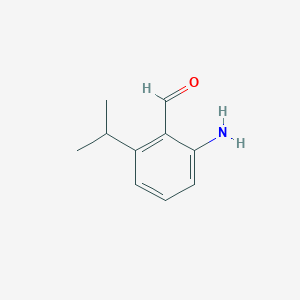
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
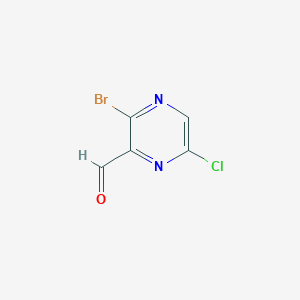

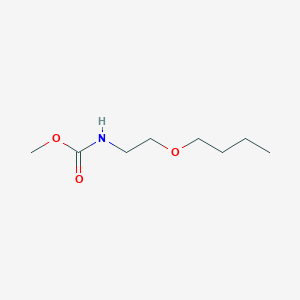

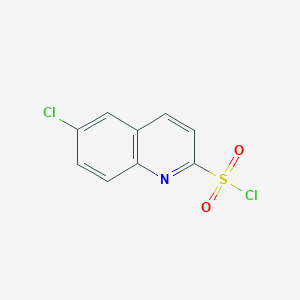

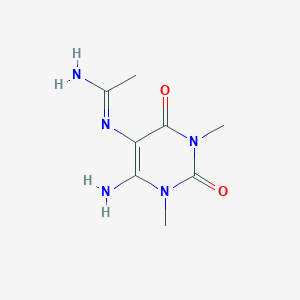
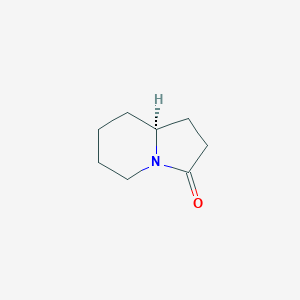
![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)
